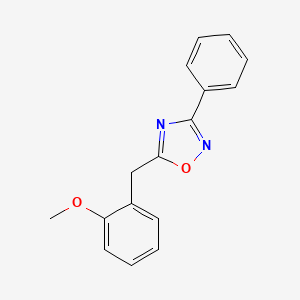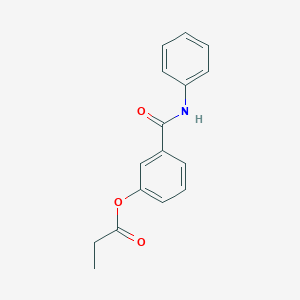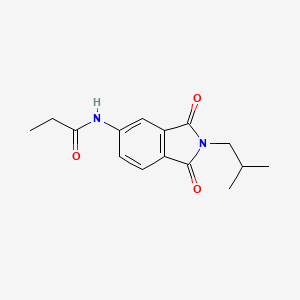![molecular formula C17H28ClNO3 B4399561 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4399561.png)
4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to modulate serotonin signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride involves its ability to selectively block serotonin 5-HT3 receptors. This results in the inhibition of serotonin-mediated neurotransmission, leading to a decrease in anxiety, depression, and nausea.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been shown to decrease gastrointestinal motility and reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for serotonin 5-HT3 receptors. This allows for more precise modulation of serotonin signaling pathways. However, one limitation is that it may not fully replicate the complex interactions of serotonin signaling pathways in the human body.
Direcciones Futuras
There are several future directions for the scientific research of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of other disorders such as irritable bowel syndrome and schizophrenia. Additionally, further research could be done to better understand the complex interactions of serotonin signaling pathways and how this compound may modulate these pathways.
Aplicaciones Científicas De Investigación
The selective serotonin 5-HT3 receptor antagonist activity of 4-[4-(3-propoxyphenoxy)butyl]morpholine hydrochloride has been utilized in various scientific research studies. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and nausea. Additionally, it has been used in studies to investigate the role of serotonin signaling in various physiological processes such as gastrointestinal motility and pain perception.
Propiedades
IUPAC Name |
4-[4-(3-propoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-11-20-16-6-5-7-17(15-16)21-12-4-3-8-18-9-13-19-14-10-18;/h5-7,15H,2-4,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPHHXIPTBBVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4399483.png)


![N-[4-(4-morpholinylmethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4399511.png)
![2-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4399521.png)
![N-(4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399529.png)


![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399564.png)


![methyl N-ethyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4399571.png)
![1-[3-(2,4-dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399575.png)
![4-[({[5-(4-fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride](/img/structure/B4399582.png)